molecular formula C11H12BrFO2 B13153443 3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid

3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid

Cat. No.: B13153443
M. Wt: 275.11 g/mol
InChI Key: GJJKZBJSRZJOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a bromine atom on the phenyl ring, a fluorine atom, and two methyl groups on the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid typically involves the introduction of the bromine and fluorine atoms onto the phenyl and propanoic acid moieties, respectively. One common method involves the bromination of a phenyl precursor followed by fluorination and subsequent attachment to the propanoic acid backbone. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups on the compound.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)propanoic acid: Lacks the fluorine atom, which may affect its reactivity and applications.

    3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid: Contains a fluorine atom but lacks the bromine atom, leading to different chemical properties.

    3-(4-Bromophenyl)-2,2-dimethylpropanoic acid: Similar structure but without the fluorine atom, resulting in distinct reactivity.

Uniqueness

The presence of both bromine and fluorine atoms in 3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid imparts unique chemical properties, making it a valuable compound for various applications. Its dual halogenation enhances its reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

3-(4-bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid

InChI

InChI=1S/C11H12BrFO2/c1-11(2,10(14)15)9(13)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,14,15)

InChI Key

GJJKZBJSRZJOQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)Br)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.